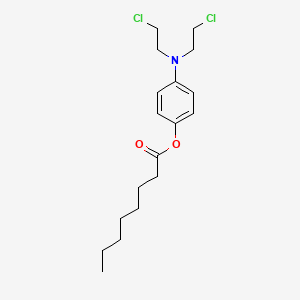
p-(Bis(2-chloroethyl)amino)phenol octanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El octanoato de p-(Bis(2-cloroetil)amino)fenol es un compuesto químico con la fórmula molecular C18H27Cl2NO2Este compuesto se caracteriza por su anillo aromático, grupo éster y amina terciaria, lo que lo convierte en una molécula versátil en diversas reacciones químicas y aplicaciones .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del octanoato de p-(Bis(2-cloroetil)amino)fenol implica la esterificación del p-(Bis(2-cloroetil)amino)fenol con ácido octanoico. La reacción normalmente requiere un catalizador, como ácido sulfúrico o ácido clorhídrico, para facilitar el proceso de esterificación. La reacción se lleva a cabo bajo condiciones de reflujo para asegurar la conversión completa de los reactivos al éster deseado .
Métodos de Producción Industrial
En un entorno industrial, la producción del octanoato de p-(Bis(2-cloroetil)amino)fenol puede implicar reactores de flujo continuo para optimizar las condiciones de reacción y aumentar el rendimiento. El uso de técnicas de purificación avanzadas, como la destilación y la recristalización, asegura la producción de compuestos de alta pureza adecuados para diversas aplicaciones .
Análisis De Reacciones Químicas
Tipos de Reacciones
El octanoato de p-(Bis(2-cloroetil)amino)fenol experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El anillo aromático se puede oxidar para formar quinonas.
Reducción: El grupo éster se puede reducir al alcohol correspondiente.
Sustitución: Los átomos de cloro se pueden sustituir por otros nucleófilos, como grupos hidroxilo o amino.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Las reacciones de sustitución nucleófila a menudo involucran reactivos como hidróxido de sodio o amoníaco.
Principales Productos Formados
Oxidación: Quinonas y otros derivados oxidados.
Reducción: Alcoholes y otros derivados reducidos.
Sustitución: Varios derivados de fenol sustituidos.
Aplicaciones Científicas De Investigación
El octanoato de p-(Bis(2-cloroetil)amino)fenol tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en síntesis orgánica y como precursor de otros compuestos químicos.
Biología: Se estudia por sus posibles efectos sobre los procesos celulares y sus interacciones con moléculas biológicas.
Medicina: Se investiga por su posible uso en el tratamiento del cáncer debido a su similitud estructural con la mostaza de fenol, un agente quimioterapéutico conocido.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del octanoato de p-(Bis(2-cloroetil)amino)fenol implica la alquilación del ADN y las proteínas. El grupo bis(2-cloroetil)amino del compuesto forma enlaces covalentes con sitios nucleofílicos en el ADN, lo que lleva a la reticulación e inhibición de la replicación y transcripción del ADN. Este mecanismo es similar al de otros compuestos de mostaza nitrogenada, que son conocidos por sus efectos citotóxicos .
Propiedades
Número CAS |
83626-91-9 |
|---|---|
Fórmula molecular |
C18H27Cl2NO2 |
Peso molecular |
360.3 g/mol |
Nombre IUPAC |
[4-[bis(2-chloroethyl)amino]phenyl] octanoate |
InChI |
InChI=1S/C18H27Cl2NO2/c1-2-3-4-5-6-7-18(22)23-17-10-8-16(9-11-17)21(14-12-19)15-13-20/h8-11H,2-7,12-15H2,1H3 |
Clave InChI |
ZZINJKRQHRPDGX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)OC1=CC=C(C=C1)N(CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


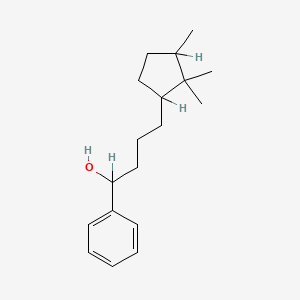
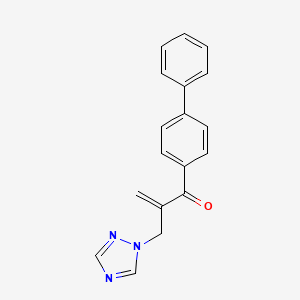
![Dimethyl 3,3'-(1,3-dimethoxy-1,3-dimethyl-1,3-disiloxanediyl)bis[2-methylpropionate]](/img/structure/B12689937.png)

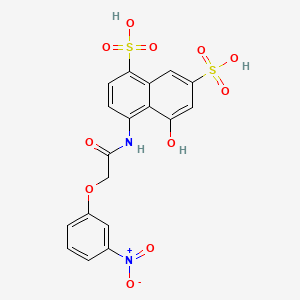


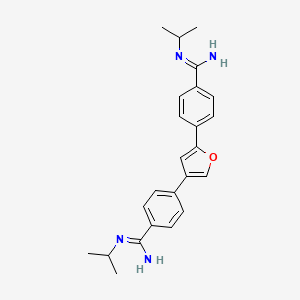

![1-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium hydroxide](/img/structure/B12689995.png)

![7,18-bis[4-(9H-carbazol-2-yloxy)phenyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12690008.png)
![4-[(4-Aminophenyl)methyl]-2-ethyl-6-methylaniline](/img/structure/B12690015.png)

